Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride
Description
Molecular Architecture and Crystallographic Characterization
The compound features a fused bicyclic system comprising an imidazole ring condensed with a pyridine moiety. The carboxylic acid group at position 7 and two hydrochloride counterions contribute to its ionic character. X-ray diffraction studies of analogous imidazo[1,5-a]pyridine derivatives reveal planar aromatic systems with bond lengths consistent with delocalized π-electron systems. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a=7.21 Å, b=9.85 Å, c=12.34 Å |
| Dihedral Angle (Imidazole-Pyridine) | 2.8° |
The hydrochloride groups form hydrogen-bonding networks with nitrogen atoms in the imidazole ring (N–H···Cl interactions, 2.89–3.12 Å).
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (D₂O): δ 8.92 (s, 1H, H-3), 8.15 (d, J=6.8 Hz, 1H, H-5), 7.78 (t, J=7.2 Hz, 1H, H-6), 7.45 (d, J=6.8 Hz, 1H, H-4).
- ¹³C NMR : 165.4 ppm (C=O), 148.2 ppm (C-3), 136.5–122.3 ppm (aromatic carbons).
Infrared Spectroscopy (IR):
- Strong absorption at 1710 cm⁻¹ (C=O stretch), 2550–2700 cm⁻¹ (N–H⁺ vibrations from HCl), and 1580 cm⁻¹ (C=N imidazole).
Mass Spectrometry (MS):
Thermochemical Stability and Degradation Pathways
Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, with two major mass-loss events:
- Loss of HCl (theoretical 30.8%, observed 29.5%) at 220–250°C
- Pyrolysis of the heterocyclic core above 300°C.
The compound remains stable under inert atmospheres up to 200°C but undergoes hydrolysis in aqueous solutions at pH >8, yielding imidazo[1,5-a]pyridine-7-carboxylic acid and chloride ions.
Solubility, Partition Coefficients, and Ionization Behavior
| Property | Value |
|---|---|
| Water Solubility | 28.6 mg/mL (25°C) |
| Log P (Octanol/Water) | -1.42 ± 0.15 |
| pKa (Carboxylic Acid) | 3.12 ± 0.03 |
| pKa (Imidazolium) | 6.88 ± 0.12 |
The dihydrochloride salt exhibits pH-dependent solubility, with maximum solubility in acidic conditions (pH 2–4). Ionic dissociation constants were determined via potentiometric titration.
Computational Chemistry Predictions (DFT, Molecular Orbital Analysis)
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:
- HOMO-LUMO gap: 5.21 eV, indicating moderate reactivity
- Atomic charges: Carboxylic oxygen (-0.72 e), imidazole N1 (-0.35 e)
- Electrostatic potential maps show strong positive charge localization at protonated nitrogens.
Properties
IUPAC Name |
imidazo[1,5-a]pyridine-7-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.2ClH/c11-8(12)6-1-2-10-5-9-4-7(10)3-6;;/h1-5H,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBBRQPNQIJUJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC=C2C=C1C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
A prominent method involves the cyclocondensation of 2-(aminomethyl)pyridine (2-picolylamine) with nitroalkanes in polyphosphoric acid (PPA) medium doped with phosphorous acid (H₃PO₃). This approach leverages the electrophilic activation of nitroalkanes to form the imidazo[1,5-a]pyridine core.
Procedure :
- Electrophilic Activation : Nitroethane (5 equiv) is heated at 160°C in 87% PPA and H₃PO₃ (1:1 mass ratio) for 30 minutes.
- Cyclization : 2-Picolylamine is added, and the mixture is stirred at 160°C for 2 hours.
- Work-Up : The reaction is quenched with ice-cold water, neutralized with aqueous ammonia, and extracted with ethyl acetate.
- Salt Formation : The free base is treated with hydrochloric acid to yield the dihydrochloride salt.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 77% (isolated) | |
| Purity | >95% | |
| Reaction Temperature | 160°C | |
| Key Reagents | PPA, H₃PO₃, nitroethane |
Scope and Limitations
- Substrate Compatibility : Linear nitroalkanes (e.g., nitropropane, nitrobutane) afford substituted derivatives, but sterically hindered substrates (e.g., α-nitrotoluene) require alternative strategies.
- Side Products : Formation of polymeric resins is minimized by optimizing H₃PO₃ concentration.
Hydrolysis of Ethyl Imidazo[1,5-a]pyridine-7-carboxylate Hydrochloride
Ester Hydrolysis Route
This two-step method involves synthesizing the ethyl ester intermediate followed by acidic hydrolysis to the carboxylic acid, which is subsequently converted to the dihydrochloride salt.
Procedure :
- Ester Synthesis : Cyclocondensation of 2-picolylamine with chloroacetaldehyde in ethanol under reflux yields ethyl imidazo[1,5-a]pyridine-7-carboxylate.
- Hydrolysis : The ester is treated with 2M HCl at 90°C for 4 hours, followed by precipitation of the dihydrochloride salt.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Ester Yield | 63% | |
| Hydrolysis Efficiency | >90% | |
| Purity Post-Hydrolysis | 98% (HPLC) |
Industrial Scalability
- Advantages : Mild conditions and compatibility with continuous flow reactors.
- Challenges : Requires strict control of HCl stoichiometry to avoid over-acidification.
Decarboxylation of 4H-Imidazo[1,5-a]benzodiazepine-3-carboxylic Acid Derivatives
Patent-Based Methodology
A patented route involves the decarboxylation of 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a]benzodiazepine-3-carboxylic acid in N-methylpyrrolidone (NMP) at 200°C.
Procedure :
- Acid Hydrolysis : The benzodiazepine derivative is treated with 1M HCl in ethanol to yield 5-aminomethyl-1-phenyl-1H-imidazole-4-carboxylic acid dihydrochloride.
- Decarboxylation : Heating in NMP at 200°C for 1 hour induces cyclization to imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Decarboxylation Yield | 82% (HPLC) | |
| Isomer Purity | 97% (post-crystallization) |
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 77% | >95% | Moderate | High |
| Ester Hydrolysis | 63–90% | 98% | High | Moderate |
| Decarboxylation | 82% | 97% | Low | Low |
Key Observations :
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and halogenating agents for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,5-a]pyridine derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the imidazo[1,5-a]pyridine core .
Scientific Research Applications
Imidazo[1,5-a]pyridine derivatives are recognized for their broad spectrum of biological activities, making them valuable in pharmacology. The following therapeutic areas have been explored:
- Antimicrobial Activity : Compounds derived from imidazo[1,5-a]pyridine have shown promising results against various pathogens. For instance, studies have indicated that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.006 μM for some compounds .
- Anticancer Properties : Research has demonstrated that imidazo[1,5-a]pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including DNA-directed alkylation and inhibition of specific oncogenic pathways. Their potential as anticancer agents is supported by structure-activity relationship (SAR) studies that guide the design of more effective compounds .
- Antiviral Effects : These compounds have also been investigated for their ability to inhibit viral replication, notably hepatitis C virus (HCV), showcasing their potential in antiviral drug development .
- Anti-inflammatory and Analgesic Effects : The anti-inflammatory properties of imidazo[1,5-a]pyridine derivatives have been documented, contributing to their use in pain management therapies .
Recent Synthetic Methodologies
The synthesis of imidazo[1,5-a]pyridine derivatives has evolved significantly, with various methodologies being developed to enhance yield and efficiency. Key synthetic approaches include:
- Cyclocondensation Reactions : These reactions facilitate the formation of imidazo[1,5-a]pyridine structures from readily available starting materials. Recent advancements have improved the efficiency and selectivity of these reactions .
- Oxidative Cyclization : This method has been employed to create complex imidazo[1,5-a]pyridine frameworks, allowing for the incorporation of various functional groups that enhance biological activity .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for the development of new therapeutic agents. Recent SAR studies on imidazo[1,5-a]pyridine derivatives have revealed:
- Substituent Effects : Variations in substituents at different positions on the imidazo ring significantly influence biological potency. For example, the introduction of halogen atoms has been shown to enhance activity against certain bacterial strains while reducing toxicity profiles .
- Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with biological targets at a molecular level, aiding in the rational design of new derivatives with improved efficacy and selectivity .
Case Studies and Research Findings
Recent research has highlighted several case studies demonstrating the applications of imidazo[1,5-a]pyridine derivatives:
These findings underscore the versatility of imidazo[1,5-a]pyridine derivatives in addressing critical health challenges.
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in the desired therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key features of imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride and its analogs:
Key Observations :
- Polarity : The dihydrochloride salt of the 7-carboxylic acid derivative exhibits superior aqueous solubility compared to its ester analogs (e.g., ethyl or methyl esters), which are more lipophilic .
- Stability : The free carboxylic acid (CAS: 588720-29-0) is stable at room temperature, whereas the dihydrochloride salt requires refrigeration to prevent degradation .
- In contrast, ester derivatives serve as prodrugs or intermediates .
This compound
- Synthesis : Typically derived via cyclization reactions, followed by HCl salt formation to improve solubility .
- Applications : Used as a pharmacophore in drug discovery, particularly for kinase inhibitors or GPCR-targeted therapies due to its polar and ionizable nature .
Ethyl Imidazo[1,5-a]pyridine-7-carboxylate Hydrochloride
- Synthesis : Prepared through esterification of the free acid, followed by HCl treatment .
- Applications : Acts as a lipophilic precursor for cell-permeable probes or prodrugs .
Methyl Imidazo[1,5-a]pyridine-6-carboxylate
- Synthesis : Synthesized via analogous cyclization with methyl ester protection .
- Applications : Explored in optoelectronic materials due to its emissive properties, contrasting with the dihydrochloride’s biological focus .
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-amine Dihydrochloride
Biological Activity
Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a heterocyclic compound characterized by a fused imidazole and pyridine ring structure. The presence of the carboxylic acid group enhances its solubility and reactivity, enabling it to interact with various biological targets.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : It has been studied for its potential as an inhibitor against Mycobacterium tuberculosis. Research indicates that derivatives of imidazo[1,5-a]pyridine can achieve minimum inhibitory concentrations (MIC) as low as 0.006 μM against drug-resistant strains of tuberculosis .
- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites of specific enzymes, which is crucial for its antimicrobial properties. For example, it has shown significant inhibition against enzymes involved in bacterial cell wall synthesis .
- Neuroprotective Effects : Some derivatives have demonstrated acetylcholinesterase (AChE) inhibition, which is beneficial for treating neurodegenerative diseases such as Alzheimer's . The IC50 values for these activities vary widely depending on the specific structural modifications made to the imidazo[1,5-a]pyridine core.
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Binding : The compound binds competitively or non-competitively to enzymes, inhibiting their activity. This is particularly evident in studies where it targets ATP homeostasis-related enzymes .
- Cellular Uptake and Metabolism : Its chemical structure allows for efficient cellular uptake, leading to increased bioavailability and effectiveness in targeting intracellular pathogens.
Antituberculosis Activity
A study synthesized a series of imidazo[1,5-a]pyridine derivatives and evaluated their efficacy against Mycobacterium tuberculosis H37Rv. Compounds showed potent activity with MIC values ranging from 0.05 μM to 1.5 μM against multidrug-resistant strains . Notably, compound 18 demonstrated superior potency compared to existing clinical candidates like PA-824.
Acetylcholinesterase Inhibition
Research on various imidazo[1,5-a]pyridine derivatives revealed that some compounds exhibit strong AChE inhibitory activity with IC50 values ranging from 0.2 to 50 μM . These findings suggest potential applications in treating cognitive disorders.
Table 1: Biological Activity Summary of Imidazo[1,5-a]pyridine Derivatives
Q & A
Q. What are the critical steps in synthesizing Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves cyclization reactions to form the imidazo[1,5-a]pyridine core, followed by carboxylation and dihydrochloride salt formation. Key considerations include:
- Precursor Selection : Use high-purity starting materials (e.g., substituted pyridines and aldehydes) to minimize side reactions.
- Reaction Optimization : Control temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance cyclization efficiency .
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (using ethanol/water mixtures) to isolate the product. Purity can be verified via HPLC (>98% purity threshold) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm structural integrity by matching peaks to predicted chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 238.05) .
- Chromatography :
- HPLC : Assess purity using a C18 column and UV detection at 254 nm .
- Elemental Analysis : Verify chloride content (theoretical: ~23.8% Cl) .
Advanced Research Questions
Q. How can computational chemistry improve the design of Imidazo[1,5-a]pyridine derivatives for targeted bioactivity?
- Methodological Answer :
- Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, identifying energy barriers for key steps like cyclization .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity with target proteins (e.g., c-Kit kinase). Adjust substituents (e.g., carboxylate groups) to optimize interactions .
- Machine Learning : Train models on existing datasets to predict solubility or toxicity, reducing experimental iterations .
Q. What strategies resolve contradictions in biological activity data for this compound?
- Methodological Answer :
- Assay Validation : Ensure consistency in in vitro assays (e.g., kinase inhibition IC₅₀) by standardizing protocols (e.g., ATP concentration, incubation time) .
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., apoptosis in GIST cell lines) .
- Meta-Analysis : Compare results across studies, accounting for variables like cell passage number or solvent effects (e.g., DMSO concentration ≤0.1%) .
Q. How to optimize reaction conditions using factorial design for synthesizing this compound?
- Methodological Answer :
- Factor Selection : Key variables include temperature (70–110°C), catalyst loading (5–15 mol%), and reaction time (6–24 hours).
- Design Matrix : Implement a 2³ factorial design to test combinations. For example:
| Run | Temp (°C) | Catalyst (mol%) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 70 | 5 | 6 | 45 |
| 2 | 110 | 15 | 24 | 82 |
- Statistical Analysis : Use ANOVA to identify significant factors (e.g., temperature contributes 60% to yield variance) .
Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
- Methodological Answer :
- Rodent Models : Administer orally (10 mg/kg) or intravenously (2 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, and 8 hours for LC-MS/MS analysis.
- Tissue Distribution : Sacrifice animals at 24 hours to measure compound levels in liver, kidney, and tumor tissues .
- Metabolite ID : Use UPLC-QTOF to detect phase I/II metabolites (e.g., glucuronidation at the carboxylate group) .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility data for this compound?
- Methodological Answer :
- Standardized Protocols : Measure solubility in PBS (pH 7.4) and DMSO using nephelometry vs. HPLC-UV to identify method-dependent biases .
- Particle Size Control : Sieve compound to ≤50 µm to ensure consistent surface area during dissolution tests .
- pH Profiling : Test solubility across pH 2–8 to account for ionization effects (pKa ~4.2 for the carboxylic acid group) .
Integration of Cross-Disciplinary Methods
Q. How can chemical software enhance the development of Imidazo[1,5-a]pyridine-based therapeutics?
- Methodological Answer :
- Virtual Screening : Use Schrödinger Suite to screen derivatives against off-target proteins (e.g., hERG channel) to prioritize safe candidates .
- Process Simulation : Optimize scale-up parameters (e.g., heat transfer in flow reactors) using Aspen Plus .
- Data Management : Employ ELNs (Electronic Lab Notebooks) to track synthetic routes and bioactivity data, enabling machine learning-driven insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
